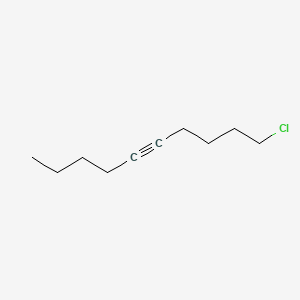
3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid is a complex organic compound with the molecular formula C19H12Cl2N2O3S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichlorobenzoic acid with naphthalene-2-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The dichlorobenzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The naphthalene moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamothioylamino linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the naphthalene ring structure.
Aplicaciones Científicas De Investigación
3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Dicamba (3,6-Dichloro-2-methoxybenzoic acid): A selective systemic herbicide with similar structural features but different applications.
3,5-Dichlorobenzoic acid derivatives: Various derivatives with different substituents on the benzene ring, used in different chemical and biological contexts.
Uniqueness
3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid is unique due to the presence of both dichlorobenzene and naphthalene moieties, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific research fields make it a valuable compound for further study and development.
Propiedades
Fórmula molecular |
C19H12Cl2N2O3S |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
3,5-dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C19H12Cl2N2O3S/c20-13-8-14(18(25)26)16(15(21)9-13)22-19(27)23-17(24)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,25,26)(H2,22,23,24,27) |
Clave InChI |
VSVJYCBQMROSLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=C(C=C(C=C3Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)
![N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13798737.png)






![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)

